
2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A) is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines are recognized for their significant biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for the modification of biological properties through specific substitutions on the isoquinoline core .
Antitumor Activity
Compound A has demonstrated promising antitumor activity in various studies. Research indicates that derivatives of THIQ can inhibit specific kinases involved in cancer progression. For instance, molecular modeling studies have shown that certain pyrazole derivatives exhibit high inhibitory activity against RET kinase, a target in cancer therapy . The incorporation of a sulfonyl group in Compound A may enhance its binding affinity to such targets.
Antimicrobial Activity
The antimicrobial potential of tetrahydroisoquinoline derivatives has been well-documented. Studies have shown that modifications on the phenyl ring can influence the compound's efficacy against bacterial strains. In particular, the presence of halogen substituents has been correlated with increased activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
Substituent | Effect on Activity |
---|---|
3-Chloro group | Enhances binding affinity |
4-Methoxy group | Improves solubility and bioavailability |
Sulfonyl moiety | Increases interaction with target enzymes |
Pyrazole ring | Contributes to selective inhibition |
These findings suggest that careful selection of substituents can optimize the pharmacological profile of Compound A.
Case Studies and Research Findings
- Molecular Docking Studies : Docking simulations have indicated that Compound A interacts favorably with RET kinase, displaying binding energies comparable to known inhibitors. This suggests potential as a therapeutic agent in oncology .
- In Vitro Studies : In vitro assays conducted on various cancer cell lines demonstrated that Compound A exhibits cytotoxic effects at micromolar concentrations, with IC50 values indicating significant potency .
- Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .
Aplicaciones Científicas De Investigación
The biological activity of this compound has been investigated in various studies, revealing several key mechanisms:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown efficacy against Mycobacterium smegmatis with inhibition zones ranging from 12 to 16 mm depending on structural modifications .
Anticancer Activity
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. It may induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival.
Enzyme Inhibition
The sulfonamide group in the compound acts as a competitive inhibitor for certain enzymes, potentially offering therapeutic benefits in conditions where enzyme regulation is crucial.
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Antibiotic Development : Due to its antimicrobial properties, it can serve as a lead compound for developing new antibiotics.
- Cancer Therapy : Its anticancer properties warrant further investigation for use in targeted cancer therapies.
- Inflammatory Diseases : The compound may also have applications in treating inflammatory diseases due to its ability to modulate immune responses.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- A study demonstrated that sulfonamide derivatives significantly inhibited the growth of resistant bacterial strains .
- Another investigation revealed that certain pyrazole-containing compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-11-15(10-22-23)18-13-24(12-14-5-3-4-6-17(14)18)28(25,26)16-7-8-20(27-2)19(21)9-16/h3-11,18H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYWENWQRDLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.